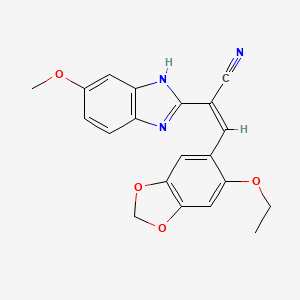![molecular formula C16H22N2O4 B5381696 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5381696.png)
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids.
Mecanismo De Acción
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor works by inhibiting the activity of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide, an enzyme that metabolizes D-amino acids. 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor binds to the active site of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide and prevents it from metabolizing D-serine, leading to an increase in its levels in the brain. D-serine acts as a co-agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor has been shown to increase the levels of D-serine in the brain, which can improve cognitive function and reduce the symptoms of schizophrenia and Alzheimer's disease. Additionally, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor is a potent and selective inhibitor of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide, making it an ideal tool for studying the role of D-serine in various diseases. However, the use of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor in lab experiments is limited by its solubility and stability, which can affect its efficacy.
Direcciones Futuras
The potential therapeutic applications of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor are vast, and future research should focus on exploring its use in various diseases, including schizophrenia, Alzheimer's disease, and cancer. Additionally, research should focus on improving the solubility and stability of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor to increase its efficacy in lab experiments. Finally, the development of new 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitors with improved pharmacokinetic properties could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor involves several steps, including the preparation of starting materials, reaction, and purification. The starting materials used in the synthesis are 3-methoxybenzaldehyde, 1,4-dioxaspiro[4.5]decane, and N-(tert-butoxycarbonyl)-D-serine. The reaction involves the condensation of 3-methoxybenzaldehyde and 1,4-dioxaspiro[4.5]decane to form a spirocyclic intermediate, which is then reacted with N-(tert-butoxycarbonyl)-D-serine to form the final product. The product is then purified using column chromatography to obtain pure 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor.
Aplicaciones Científicas De Investigación
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, Alzheimer's disease, and cancer. Studies have shown that 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor can increase the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, in the brain. This can improve the cognitive function and reduce the symptoms of schizophrenia and Alzheimer's disease. Additionally, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide inhibitor has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-20-14-4-2-3-13(11-14)17-15(19)12-18-7-5-16(6-8-18)21-9-10-22-16/h2-4,11H,5-10,12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVRSHFHDWVBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5381614.png)
![N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide](/img/structure/B5381620.png)



![3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one](/img/structure/B5381642.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5381649.png)
![N-benzyl-2-[(benzylideneamino)oxy]-N-[2-phenyl-1-(3-thienyl)ethyl]acetamide](/img/structure/B5381654.png)
![7-{[4-(3,4-dichlorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5381657.png)
![N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5381661.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5381665.png)
![1-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5381680.png)

![4-{2-[(4-isopropylbenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5381718.png)